molecular formula C8H11NO B12698113 N-Butanoylpyrrole CAS No. 61480-97-5

N-Butanoylpyrrole

Cat. No.: B12698113
CAS No.: 61480-97-5
M. Wt: 137.18 g/mol
InChI Key: ORJWDKJLEFJSSQ-UHFFFAOYSA-N
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Description

N-Butanoylpyrrole is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom this compound, specifically, has a butanoyl group attached to the nitrogen atom of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butanoylpyrrole typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The key steps include the preparation of the starting materials, the condensation reaction, and the cyclization process.

Chemical Reactions Analysis

Types of Reactions

N-Butanoylpyrrole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nitrating Agents: HNO3 / Ac2O

    Sulfonating Agents: Py·SO3

    Halogenating Agents: NCS, NBS, Br2, SO2Cl2, KI / H2O2

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically results in halogenated pyrroles, while nitration and sulfonation introduce nitro and sulfonyl groups, respectively.

Scientific Research Applications

N-Butanoylpyrrole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which N-Butanoylpyrrole exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • N-Methylpyrrole
  • N-Acetylpyrrole
  • N-Propionylpyrrole

Uniqueness

N-Butanoylpyrrole is unique due to its butanoyl group, which imparts distinct chemical properties compared to other N-substituted pyrroles.

Properties

CAS No.

61480-97-5

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-pyrrol-1-ylbutan-1-one

InChI

InChI=1S/C8H11NO/c1-2-5-8(10)9-6-3-4-7-9/h3-4,6-7H,2,5H2,1H3

InChI Key

ORJWDKJLEFJSSQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1C=CC=C1

Origin of Product

United States

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